Magnesium sulfate hexahydrate

描述

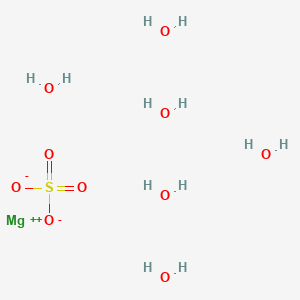

Magnesium sulfate hexahydrate is a chemical compound with the formula MgSO₄·6H₂O. It consists of magnesium cations (Mg²⁺) and sulfate anions (SO₄²⁻) along with six molecules of water of hydration. This compound is a white crystalline solid that is highly soluble in water but not in ethanol. It is commonly used in various applications, including agriculture, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium sulfate hexahydrate can be synthesized by dissolving magnesium oxide or magnesium carbonate in sulfuric acid, followed by crystallization. The reaction is typically carried out at room temperature, and the resulting solution is allowed to evaporate slowly to form crystals of this compound .

Industrial Production Methods: Industrially, this compound is produced by the dissolution of kieserite (a naturally occurring mineral form of magnesium sulfate monohydrate) in water, followed by crystallization. Another method involves the sulfation of magnesium oxide. The crystallization process is controlled to obtain the desired hydrate form .

化学反应分析

Types of Reactions: Magnesium sulfate hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Dehydration: Typically carried out by heating the compound at temperatures ranging from 35°C to 60°C under low water vapor pressure.

Hydration: Involves exposure to water or water vapor at room temperature.

Major Products Formed:

科学研究应用

Agricultural Applications

Magnesium sulfate hexahydrate plays a crucial role in agriculture as a nutrient for plants. It is primarily used to correct magnesium deficiencies in soil, which is vital for chlorophyll production and overall plant health.

Fertilization

- Function : Acts as a magnesium source for crops.

- Usage : Commonly applied to crops such as tomatoes, potatoes, and peppers.

- Benefits : Enhances photosynthesis and improves fruit quality.

| Crop Type | Application Rate (kg/ha) | Timing |

|---|---|---|

| Tomatoes | 100 | Pre-planting |

| Potatoes | 150 | Early growth stage |

| Peppers | 80 | During flowering |

Medical Applications

This compound is widely used in the medical field due to its therapeutic properties.

Anticonvulsant

- Use : Administered to prevent seizures in patients with eclampsia.

- Mechanism : Acts as a central nervous system depressant.

Bronchodilator

- Use : Used in treating acute asthma attacks.

- Efficacy : Helps relax bronchial muscles and improve airflow.

Laxative

- Use : Commonly used as an osmotic laxative for constipation relief.

| Medical Use | Dosage Form | Typical Dosage |

|---|---|---|

| Anticonvulsant | Intravenous | 4-6 g initially |

| Bronchodilator | Inhalation | 2 g nebulized |

| Laxative | Oral solution | 10-30 g dissolved in water |

Food Processing Applications

In food processing, this compound serves multiple roles.

Nutrient Source

- Function : Used as a nutrient additive in various food products.

Firming Agent

- Application : Commonly used in tofu production to enhance texture.

Flavor Enhancer

- Use : Added to bottled water and certain beverages to improve taste.

| Application Type | Product Examples | Function |

|---|---|---|

| Nutrient Source | Sports drinks | Enhances nutritional value |

| Firming Agent | Tofu | Improves texture |

| Flavor Enhancer | Bottled water | Enhances taste |

Industrial Applications

This compound is also utilized in various industrial processes.

Manufacturing of Magnesium Compounds

- Used as a precursor in the synthesis of other magnesium compounds.

Textile Industry

- Employed in dyeing processes to improve color uptake.

Construction Industry

- Utilized in the production of lightweight concrete and as a drying agent.

Case Study 1: Agricultural Impact on Tomato Yield

A study conducted on tomato farms showed that applying this compound at a rate of 100 kg/ha led to a 20% increase in yield compared to control plots without magnesium supplementation. This highlights the importance of magnesium in promoting healthy plant growth and fruit development.

Case Study 2: Eclampsia Treatment Outcomes

In a clinical trial involving pregnant women with severe pre-eclampsia, those treated with intravenous magnesium sulfate experienced a significant reduction in seizure incidence (from 10% to 1%) compared to those who did not receive the treatment, showcasing its efficacy as an anticonvulsant agent.

作用机制

Magnesium sulfate hexahydrate exerts its effects through several mechanisms:

Neuromuscular Blockade: Reduces the release of acetylcholine at neuromuscular junctions, leading to muscle relaxation.

Calcium Channel Blockade: Inhibits calcium influx through voltage-dependent channels, contributing to its relaxant action on vascular smooth muscle.

Osmotic Effect: When taken orally, it retains water in the intestines, promoting bowel evacuation.

相似化合物的比较

Magnesium sulfate hexahydrate can be compared with other magnesium sulfate hydrates and similar compounds:

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O):

Magnesium Sulfate Monohydrate (MgSO₄·H₂O): Occurs naturally as kieserite and is used in industrial applications.

Calcium Sulfate (CaSO₄): Similar in structure but contains calcium instead of magnesium.

This compound is unique due to its specific hydration state, which provides distinct properties and applications compared to other hydrates and similar compounds.

生物活性

Magnesium sulfate hexahydrate (MgSO₄·6H₂O), commonly known as Epsom salt, is a hydrated form of magnesium sulfate that exhibits significant biological activity. This compound plays a crucial role in various physiological processes, including enzyme activity, neuromuscular function, and electrolyte balance. Its applications span across medical, agricultural, and nutritional fields.

This compound crystallizes in a monoclinic structure, characterized by its six water molecules of hydration. The molecular formula is represented as H₁₂MgO₁₀S, with a molar mass of approximately 246.47 g/mol. The compound is highly soluble in water, making it readily available for biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | MgSO₄·6H₂O |

| Molar Mass | 246.47 g/mol |

| Solubility | Freely soluble in water |

| Crystal System | Monoclinic |

Magnesium sulfate exerts its biological effects through several mechanisms:

- Calcium Channel Blockade : It acts as a voltage-dependent L-type calcium channel blocker, reducing calcium influx in cells. This action is critical in decreasing muscle contractions and stabilizing excitable tissues such as nerves and muscles .

- Neuromuscular Transmission : Magnesium sulfate inhibits acetylcholine release at the neuromuscular junction, leading to reduced peripheral neuromuscular transmission. This property is particularly beneficial in conditions like eclampsia where muscle excitability needs to be controlled .

- Electrolyte Balance : As an essential mineral, magnesium plays a vital role in maintaining electrolyte balance and supporting enzymatic functions necessary for metabolic processes .

Clinical Applications

This compound is utilized in various clinical settings:

- Seizure Management : It is commonly used to manage seizures associated with eclampsia and severe pre-eclampsia during pregnancy. The compound's ability to stabilize neuronal excitability makes it an effective anticonvulsant .

- Electrolyte Replenishment : It serves as a treatment for magnesium deficiency, particularly in cases of hypomagnesemia where it helps restore normal physiological function .

- Bronchodilation : In respiratory medicine, magnesium sulfate is used as a bronchodilator to alleviate acute asthma attacks by relaxing bronchial smooth muscles .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical practice:

- Eclampsia Treatment : A randomized controlled trial demonstrated that magnesium sulfate significantly reduced the incidence of recurrent seizures in women with eclampsia compared to placebo treatments .

- Asthma Management : Research indicates that intravenous administration of magnesium sulfate can improve lung function in patients experiencing severe asthma exacerbations, showing marked improvement in peak expiratory flow rates post-treatment .

- Cardiac Arrhythmias : A study reported that magnesium sulfate administration effectively managed torsades de pointes and other arrhythmias induced by tricyclic antidepressant overdose, showcasing its role in cardiac stabilization .

Safety and Toxicity

While generally safe when administered correctly, this compound can cause adverse effects if misused:

- Respiratory Effects : Inhalation may lead to irritation; however, it is not typically associated with significant respiratory toxicity .

- Gastrointestinal Disturbances : Oral ingestion can lead to diarrhea due to the slow absorption of magnesium salts; excessive doses may result in mucosal irritation .

- Kidney Function : Caution is advised for individuals with renal impairment as magnesium excretion is primarily renal; accumulation can lead to toxicity .

属性

IUPAC Name |

magnesium;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMVPFWAIAFRIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622774 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17830-18-1 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。